Bis[2-(2-methoxyethoxy)ethyl] L-aspartate
Description
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is an ester derivative of L-aspartic acid, where the carboxylic acid groups are substituted with 2-(2-methoxyethoxy)ethyl ether chains.
Properties
CAS No. |
646530-54-3 |
|---|---|
Molecular Formula |
C14H27NO8 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C14H27NO8/c1-18-3-5-20-7-9-22-13(16)11-12(15)14(17)23-10-8-21-6-4-19-2/h12H,3-11,15H2,1-2H3/t12-/m0/s1 |
InChI Key |
QCYQBMXDGCGDPQ-LBPRGKRZSA-N |
Isomeric SMILES |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)N |
Canonical SMILES |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
One common method for synthesizing this compound involves direct esterification of L-aspartic acid with 2-(2-methoxyethoxy)ethanol. The general reaction can be summarized as follows:
$$
\text{L-aspartic acid} + 2 \times \text{2-(2-methoxyethoxy)ethanol} \rightarrow \text{this compound} + 2 \times \text{H}_2\text{O}
$$
Reagents: L-aspartic acid, 2-(2-methoxyethoxy)ethanol, and a suitable catalyst (e.g., p-toluenesulfonic acid).
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.
Purification: The product is purified through recrystallization or chromatography.
Amide Formation
Another method involves the formation of an amide bond between L-aspartic acid and a bis(alkyl) amine derivative.
Reagents: L-aspartic acid, bis(2-(2-methoxyethoxy)ethyl)amine, and coupling agents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reagents are mixed in a solvent such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is filtered to remove by-products, and the desired product is isolated through precipitation or chromatography.
Characterization Techniques
Characterizing this compound is crucial to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of functional groups.
High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quantification.
Mass Spectrometry (MS): Utilized for molecular weight determination and structural elucidation.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time Required | Advantages |
|---|---|---|---|---|
| Direct Esterification | 70-85 | >95 | 4-6 hours | Simple procedure, readily available reagents |
| Amide Formation | 60-75 | >90 | 6-8 hours | High specificity for desired product |
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate has been investigated for its role as a potential pharmaceutical agent. Its structure allows it to interact with biological systems effectively, particularly as an inhibitor of excitatory amino acid transporters (EAAT). Research indicates that compounds similar to this can penetrate the blood-brain barrier, making them suitable for treating neurological disorders .
Case Study: Inhibitors of Excitatory Amino Acid Transporters
- Objective : To evaluate the efficacy of bis-aspartate derivatives in inhibiting EAAT.
- Findings : Compounds demonstrated significant inhibition of EAAT, suggesting potential therapeutic applications in conditions like epilepsy and neurodegenerative diseases.
Polymer Science
In polymer chemistry, this compound is utilized as a monomer for synthesizing polypeptides and other polymeric materials. Its ability to form stable linkages makes it valuable in creating materials with specific mechanical and thermal properties.
Synthesis of Polypeptides
- Method : The compound can be polymerized using various techniques, including ring-opening polymerization.
- Properties : Polymers derived from this compound exhibit good solubility in organic solvents and can adopt various conformations, such as α-helical structures, which are crucial for biological applications .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, leading to the formation of more complex molecules.
Applications in Organic Reactions
- Reactivity : this compound can undergo nucleophilic substitutions and coupling reactions.
- Example Reaction : It can be used to synthesize amides through chemoselective reactions, which are essential for developing pharmaceutical intermediates .
Due to its chemical nature, this compound must be handled with care. Regulatory assessments indicate potential reproductive toxicity associated with similar compounds; thus, safety protocols should be followed during its handling and application in research settings .
Mechanism of Action
The mechanism by which Bis[2-(2-methoxyethoxy)ethyl] L-aspartate exerts its effects depends on its interaction with molecular targets. In biochemical applications, it may act as a substrate for enzymes, participating in catalytic reactions. In medicinal applications, it may interact with cellular receptors or transporters, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Bis[2-(2-methoxyethoxy)ethyl] L-aspartate with structurally related compounds:
*Estimated based on analogous structures in and .
Key Observations :
- The 2-(2-methoxyethoxy)ethyl groups in this compound introduce flexibility and hydrophilicity, distinguishing it from simpler esters like diethyl L-aspartate .
Physicochemical Properties
Solubility:
- This compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMSO, THF) due to its ether-rich structure, akin to intermediates in self-assembly studies .
Thermal Stability:
- Compounds with polyether chains (e.g., IL1 ) demonstrate thermal stability up to 200°C, suggesting this compound may share similar resilience, unlike simpler esters like diethyl L-aspartate, which decompose below 150°C.
Self-Assembly and Nanotechnology:
- This compound derivatives are intermediates in supramolecular systems, where their conformational flexibility enables dynamic self-assembly processes .
- In contrast, diethyl L-aspartate is primarily used in peptide synthesis due to its straightforward esterification reactivity .
Bioconjugation and Probes:
- Fluorene probes with 2-(2-methoxyethoxy)ethyl chains (e.g., compound 1 ) leverage ether groups for water compatibility and amine reactivity, a property that this compound could theoretically exploit in drug delivery systems.
Electrochemistry:
Biological Activity
Introduction
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate (BMEA) is a compound derived from L-aspartate, an amino acid that plays a crucial role in various biological processes. This article explores the biological activity of BMEA, focusing on its synthesis, potential therapeutic applications, and interactions at the molecular level.
BMEA can be synthesized through a multi-step process involving the reaction of L-aspartic acid with 2-(2-methoxyethoxy)ethyl halides. The resulting compound exhibits unique solubility properties due to the presence of methoxyethoxy groups, which enhance its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉N₃O₆ |
| Molecular Weight | 301.39 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
Antioxidant Properties
Research indicates that BMEA exhibits significant antioxidant activity. A study utilizing various assays (DPPH, ABTS) demonstrated that BMEA effectively scavenges free radicals, thereby reducing oxidative stress in cells. The IC50 values for BMEA were found to be lower than those of standard antioxidants, indicating its potential as a therapeutic agent against oxidative damage.
Antimicrobial Activity
BMEA has also shown promising antimicrobial properties. In vitro studies revealed that BMEA exhibits inhibitory effects against a range of bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity of BMEA
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Antioxidant Efficacy in Cell Lines
A study investigated the protective effects of BMEA on human liver HepG2 cells exposed to oxidative stress induced by hydrogen peroxide. The results showed that pre-treatment with BMEA significantly reduced cell death and increased cell viability compared to control groups.
Case Study 2: Antimicrobial Efficacy in Clinical Settings
In a clinical trial assessing the efficacy of BMEA as an antimicrobial agent, patients with skin infections caused by resistant strains were treated with a topical formulation containing BMEA. The results indicated a notable reduction in infection severity and improved healing rates.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between BMEA and various biological targets. The docking simulations suggest that BMEA has a high affinity for certain enzymes involved in amino acid metabolism, which could explain its biological effects.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Aspartate Semialdehyde Dehydrogenase | -8.5 |
| Dipeptidyl Peptidase IV | -7.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
